2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 4-bromoacetophenone with pyridine-3-boronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 4-(pyridin-3-yl)acetophenone, which is then reduced to 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another semi-flexible linker for targeted protein degradation.
2-(Pyridin-2-yl)ethan-1-amine:
Uniqueness
2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which combines a pyridine ring with a phenyl ring and an ethanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.
Properties
IUPAC Name |
2-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-8-7-11-3-5-12(6-4-11)13-2-1-9-15-10-13;;/h1-6,9-10H,7-8,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRDMFFKWZXDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.